

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **5,6,7,8-tetrahydroquinoline-2-carbonitrile**, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from closely related, well-characterized analogs to present a predictive yet scientifically grounded resource. Our aim is to equip researchers with the foundational knowledge necessary to synthesize, characterize, and evaluate the potential of this compound in drug discovery and development programs.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the common name 2-cyano-5,6,7,8-tetrahydroquinoline is **5,6,7,8-Tetrahydroquinoline-2-carbonitrile**.

- CAS Number: 150459-78-2[1][2]
- Molecular Formula: C₁₀H₁₀N₂[1]
- Molecular Weight: 158.20 g/mol [1]
- Canonical SMILES: N#Cc1ccc2CCCCc2n1

- InChI Key: HWVIKBAAKYHVHW-UHFFFAOYSA-N[3]

The structure consists of a dihydropyridine ring fused to a cyclohexene ring, forming the 5,6,7,8-tetrahydroquinoline core. A nitrile group is substituted at the C2 position of the quinoline ring system.

Physicochemical Properties

Direct experimental data for **5,6,7,8-tetrahydroquinoline-2-carbonitrile** is not extensively available. However, we can predict its properties based on the parent scaffold, 5,6,7,8-tetrahydroquinoline, and the influence of the electron-withdrawing nitrile group.

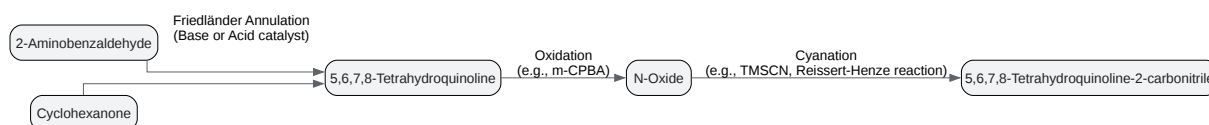
Property	Predicted Value/Information	Justification and Expert Insights
Physical State	White to off-white solid	The presence of the polar nitrile group and the planar aromatic portion of the molecule are likely to promote solid-state packing.[1]
Melting Point	Moderately high	Increased polarity and potential for dipole-dipole interactions due to the nitrile group would elevate the melting point compared to the parent 5,6,7,8-tetrahydroquinoline (liquid at room temperature).
Boiling Point	> 222 °C	The boiling point will be significantly higher than that of 5,6,7,8-tetrahydroquinoline (222 °C) due to increased molecular weight and polarity.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, chloroform); sparingly soluble in water and nonpolar solvents.	The polar nitrile and the nitrogen in the quinoline ring will confer solubility in polar organic solvents. The hydrophobic hydrocarbon backbone will limit aqueous solubility.
pKa	Estimated pKa of the quinolinic nitrogen is ~3-4.	The electron-withdrawing nature of the C2-cyano group will decrease the basicity of the ring nitrogen compared to the parent 5,6,7,8-tetrahydroquinoline (pKa ~5-6).

Synthesis and Mechanistic Considerations

While a specific, detailed protocol for the synthesis of **5,6,7,8-tetrahydroquinoline-2-carbonitrile** is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for related quinoline derivatives. A common strategy involves the construction of the substituted pyridine ring onto a pre-existing carbocyclic system.

Proposed Synthetic Pathway: Friedländer Annulation

The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α -methylene group, is a robust method for quinoline synthesis. A variation of this approach, starting from a suitable cyclohexanone derivative, is a logical choice.



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Figure 1: Proposed synthetic workflow for **5,6,7,8-tetrahydroquinoline-2-carbonitrile**.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This well-established procedure involves the reaction of 2-aminobenzaldehyde with cyclohexanone.

- To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add cyclohexanone (1.1 eq) and a catalytic amount of a base such as sodium hydroxide or an acid like p-toluenesulfonic acid.

- Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 5,6,7,8-tetrahydroquinoline.

Step 2: N-Oxidation of 5,6,7,8-Tetrahydroquinoline

- Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 3: Cyanation via Reissert-Henze Reaction

- Dissolve the N-oxide from the previous step (1.0 eq) in an aprotic solvent like DCM.
- Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a Lewis acid catalyst such as zinc bromide (0.1 eq).
- Stir the reaction at room temperature for 24 hours.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

- Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to yield **5,6,7,8-tetrahydroquinoline-2-carbonitrile**.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures. These predictions serve as a guide for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

- Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the pyridine ring will exhibit characteristic downfield shifts. The proton at C3 will likely be a doublet coupled to the proton at C4. The protons at C4 and in the benzene ring portion will show complex splitting patterns.
- Aliphatic Protons (δ 1.5-3.0 ppm): The eight protons of the cyclohexene ring will appear as multiplets in the upfield region. The protons on the carbons adjacent to the aromatic ring (C5 and C8) will be shifted further downfield.

¹³C NMR Spectroscopy (Predicted)

- Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group typically appears in this region.
- Aromatic Carbons (δ 120-160 ppm): Five sp^2 hybridized carbons of the pyridine ring. The carbon bearing the cyano group (C2) will be significantly downfield.
- Aliphatic Carbons (δ 20-40 ppm): Four sp^3 hybridized carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy (Predicted)

- $C\equiv N$ Stretch ($2220-2240\text{ cm}^{-1}$): A sharp, medium-intensity peak characteristic of a nitrile group.
- $C=N$ and $C=C$ Stretches ($1500-1650\text{ cm}^{-1}$): Multiple bands corresponding to the aromatic ring vibrations.

- C-H Stretches (aliphatic) ($2850\text{--}3000\text{ cm}^{-1}$): Stretching vibrations of the C-H bonds in the cyclohexene ring.
- C-H Stretches (aromatic) ($3000\text{--}3100\text{ cm}^{-1}$): Stretching vibrations of the C-H bonds on the pyridine ring.

Mass Spectrometry (Predicted)

- Molecular Ion (M^+): A prominent peak at $m/z = 158$.
- Fragmentation Pattern: Expect fragmentation patterns involving the loss of HCN ($m/z = 131$) and retro-Diels-Alder fragmentation of the cyclohexene ring.

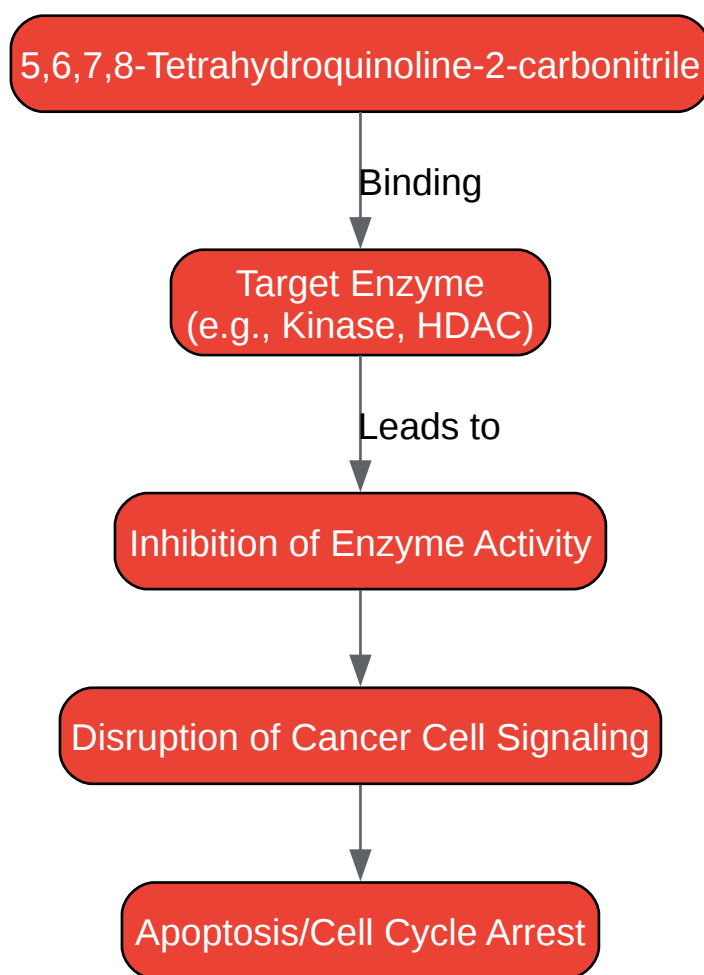
Potential Applications in Drug Discovery

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a cyano group at the C2 position can significantly modulate the electronic properties and binding interactions of the molecule.

Anticancer Activity

Many substituted quinolines and tetrahydroquinolines have demonstrated potent anticancer activity. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.

- Enzyme Inhibition: The planar aromatic system and the polar nitrile group make **5,6,7,8-tetrahydroquinoline-2-carbonitrile** a candidate for inhibiting various enzymes, such as kinases and histone deacetylases (HDACs), which are often dysregulated in cancer.
- Cytotoxicity: Studies on related cyano-substituted tetrahydroquinolines have shown cytotoxic effects against various cancer cell lines.[\[4\]](#)[\[5\]](#)



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Figure 2: Potential mechanism of anticancer action for **5,6,7,8-tetrahydroquinoline-2-carbonitrile**.

Neurological Disorders

The tetrahydroquinoline core is also present in compounds targeting the central nervous system. The physicochemical properties of **5,6,7,8-tetrahydroquinoline-2-carbonitrile** suggest it may have the potential to cross the blood-brain barrier.

Metabolism and Toxicological Profile (Predicted)

The metabolic fate and toxicity of **5,6,7,8-tetrahydroquinoline-2-carbonitrile** have not been explicitly studied. However, predictions can be made based on the known metabolism of quinolines and aromatic nitriles.

- **Metabolism:** The molecule is likely to undergo Phase I metabolism, including oxidation of the aliphatic ring and hydrolysis of the nitrile group to an amide and then a carboxylic acid. Phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.
- **Toxicity:** The quinoline nucleus itself can exhibit toxicity, and the introduction of a cyano group could potentially lead to the release of cyanide, although this is generally a minor metabolic pathway for aromatic nitriles. In vitro and in vivo toxicity studies are essential to assess the safety profile of this compound.

Conclusion and Future Directions

5,6,7,8-Tetrahydroquinoline-2-carbonitrile represents an intriguing, yet underexplored, chemical entity. Its structural similarity to a wide range of biologically active compounds suggests its potential as a valuable scaffold in drug discovery. This technical guide provides a scientifically reasoned framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of oncology and neuroscience. In vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial in determining its viability as a lead compound for further drug development.

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